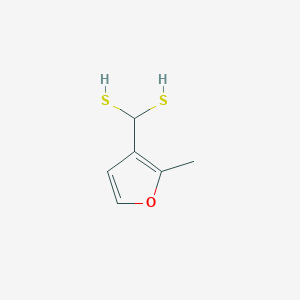

(2-Methyl-3-furanyl)methanedithiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H8OS2 |

|---|---|

Molecular Weight |

160.3 g/mol |

IUPAC Name |

(2-methylfuran-3-yl)methanedithiol |

InChI |

InChI=1S/C6H8OS2/c1-4-5(6(8)9)2-3-7-4/h2-3,6,8-9H,1H3 |

InChI Key |

GFXNKYVGPFBKKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C(S)S |

Origin of Product |

United States |

Furan Based Dithiols and Other Sulfur Compounds in Heterocyclic Chemistry

Heterocyclic compounds containing sulfur, particularly those with a furan (B31954) or thiophene (B33073) ring, are significant in medicinal chemistry and material science. aau.dknih.gov The five-membered aromatic rings are stable, easily functionalized, and serve as key building blocks for more complex molecules. aau.dk In the broader field of organosulfur chemistry, compounds are classified by the functional groups containing sulfur. nist.gov Thiols (R-SH), disulfides (R-S-S-R'), and thioethers (R-S-R') are common classes. nist.gov The target compound, a methanedithiol (B1605606), is a gem-dithiol (geminal dithiol), meaning it has two thiol groups attached to the same carbon atom. chemicalbook.comorganic-chemistry.org Free gem-dithiols are often unstable under physiological conditions and can decompose to release hydrogen sulfide (B99878) (H₂S). chemicalbook.com

Significance of Furan Derivatives in Flavor Chemistry

Furan (B31954) derivatives, especially those containing sulfur atoms, are exceptionally potent aroma compounds that play a crucial role in the flavor profiles of many cooked and processed foods. Current time information in Bangalore, IN.nist.govsigmaaldrich.com These compounds often have very low odor thresholds, meaning they can be detected by the human nose at extremely low concentrations. Current time information in Bangalore, IN.nist.gov They are typically formed during the thermal processing of food through Maillard reactions, which involve amino acids and reducing sugars. nih.govfemaflavor.orgfishersci.nochemspider.com

A prominent and closely related compound is 2-Methyl-3-furanthiol (B142662) . This molecule is recognized as a key "character-impact" compound, contributing a distinct cooked or boiled beef aroma. hw.ac.ukresearchgate.net It has been identified in products like fermented soy sauce, where its concentration increases with heating, significantly enhancing the meat-like aroma. Due to its powerful sensory properties, 2-Methyl-3-furanthiol and its derivatives are widely used as flavoring agents in the food industry. hw.ac.uk

Overview of Research Gaps and Future Directions for 2 Methyl 3 Furanyl Methanedithiol

The primary research gap for (2-Methyl-3-furanyl)methanedithiol is its very existence in the scientific literature. Before any future directions can be proposed, the compound must first be successfully synthesized and characterized.

Should the compound be synthesized, future research could investigate:

Stability: As a gem-dithiol, its stability would be of primary interest. Studies would need to determine its half-life under various conditions (pH, temperature, oxidative stress).

Synthesis and Byproducts: A potential synthesis route could involve the reaction of 2-methyl-3-furaldehyde (B1316418) with hydrogen sulfide (B99878). Research would need to characterize the products and byproducts of this reaction, as the formation of polymers or other sulfur heterocycles is possible.

Flavor Profile: Given the potent aromas of its thiol and disulfide relatives, its sensory properties would be a major area of investigation for flavor chemists.

Biological Activity: As a potential H₂S donor, it could be screened for biological activities related to hydrogen sulfide signaling pathways.

An in-depth analysis of the synthetic methodologies for the pivotal flavor compound this compound and its structural analogs reveals complex formation pathways rooted in thermal degradation and chemical synthesis. These processes involve a fascinating interplay of precursors and reaction conditions to generate the furan-based sulfur compounds that are highly valued in the flavor industry.

Reaction Chemistry and Stability Profile of 2 Methyl 3 Furanyl Methanedithiol

Investigation of Oxidation Reactions and Resulting Products

(2-Methyl-3-furanyl)methanedithiol is known to be unstable and readily undergoes oxidation. researchgate.net This reactivity leads to the formation of various products, significantly altering the chemical profile of the system in which it is present.

A primary oxidation pathway for this compound involves the formation of disulfides through radical reactions. researchgate.netresearchgate.net One of the major resulting products is bis(2-methyl-3-furyl) disulfide. researchgate.net This conversion can be initiated by airborne oxygen, although the reaction time can be lengthy. google.com The ease of this oxidation can present challenges during the extraction and quantification of the thiol. researchgate.net

Improved methods for the preparation of bis(2-methyl-3-furyl) disulfide have been developed using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which has been shown to shorten reaction times and increase yields compared to aerial oxidation. google.com

This compound exhibits reactivity towards common oxidizing agents such as hydrogen peroxide (H₂O₂). In aqueous buffer solutions, it readily reacts with H₂O₂ to form bis(2-methyl-3-furyl) disulfide. researchgate.net This reaction is significant in systems where both the thiol and hydrogen peroxide are present, such as in some food and biological systems. researchgate.net For instance, hydrogen peroxide and Fe(II) are common in brewed coffee, creating conditions ripe for hydroxyl radical generation via Fenton-type reactions, which can lead to a significant loss of furan (B31954) thiols. researchgate.net

Interactions with Other Chemical Constituents in Complex Matrices (e.g., Melanoidins)

In complex environments like food matrices, this compound can interact with various components. As a strong nucleophile, it can react with melanoidins, which are polymeric products of the Maillard reaction. researchgate.net Specifically, low-molecular-weight melanoidins have been identified as being particularly reactive towards thiols. researchgate.net The binding sites for these interactions are believed to be the carbonyl groups and pyrazinium dications within the melanoidin structure. researchgate.net

Besides melanoidins, this thiol can also interact with proteins through sulfhydryl and disulfide exchange. researchgate.net However, carbohydrates have been reported to have a negligible effect on the stability of such thiol compounds. researchgate.net Additionally, quinones, which are oxidation products of polyphenols, can readily react with thiols through a 1,4-addition pathway. researchgate.net

Degradation Pathways under Acidic Conditions for Thiolated Furans

Thiolated furans, including this compound, are susceptible to degradation under acidic conditions. researchgate.net The crucial step in this degradation is the protonation at the 2-position of the furan ring. researchgate.netresearchgate.net This protonation generates a very labile furan cation, which is an electrophile. researchgate.net This cation can then react with unprotonated thiols, leading to the formation of thiol oligomers. researchgate.net This pathway highlights the instability of such compounds in acidic environments. nih.gov

Stability Studies under Varied Environmental Parameters (e.g., Temperature, pH, Light)

The stability of this compound is significantly influenced by environmental factors such as temperature, pH, and light. researchgate.net As a thiol, it is generally unstable and prone to oxidation, and its degradation rate is affected by these parameters. researchgate.net Acidic pH, as discussed, leads to degradation through protonation and oligomerization. researchgate.netresearchgate.net The presence of light can also contribute to its degradation, likely through photo-oxidation pathways. Temperature is another critical factor, with higher temperatures generally accelerating degradation reactions. The inherent instability of this compound necessitates careful handling and storage to preserve its integrity. researchgate.net

Biochemical and Metabolic Transformations of Furan Based Thiols Non Human Systems

Microbial Biotransformation and Catabolic Pathways

While specific microbial catabolic pathways for (2-Methyl-3-furanyl)methanedithiol (MFT) are not extensively documented, research on related furanic compounds provides insight into potential biotransformation routes. Microorganisms are known to metabolize furan (B31954) compounds, often as a defense mechanism against the toxicity of these substances. nih.gov For instance, furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are common in nature and processed foods, are degraded by a variety of microorganisms, primarily aerobic Gram-negative bacteria. nih.gov The degradation pathways typically involve initial oxidation or reduction of the aldehyde group to less toxic acid or alcohol forms. nih.gov

Studies using baker's yeast (Saccharomyces cerevisiae) have demonstrated the biotransformation of cysteine-aldehyde conjugates into various thiols. researchgate.netnih.gov In one such study, the cysteine-furfural conjugate was converted to 2-furfurylthiol. researchgate.netnih.gov This process was influenced by factors like pH and oxygen availability, with optimal yields under anaerobic conditions. researchgate.netnih.gov This suggests that microbial systems possess the enzymatic machinery to generate furan-based thiols from appropriate precursors.

Furthermore, the disulfide derivative, bis(2-methyl-3-furyl) disulfide, has been identified as a metabolite produced by Saccharomyces cerevisiae. nih.gov This indicates that microbes can facilitate the oxidation of furan thiols to their corresponding disulfides. The degradation of these disulfides has also been studied, with labeling experiments suggesting that the cleavage of the disulfide bond can occur, leading to the formation of the parent thiol. acs.org In some bacteria, such as Clostridioides difficile, cysteine metabolism is linked to the formation of various sulfur-containing volatile compounds, including disulfides, which are derived from the oxidation of thiols. frontiersin.org

The table below summarizes the biotransformation of furan-based compounds by microorganisms.

| Microorganism | Substrate | Product(s) | Reference(s) |

| Baker's yeast (Saccharomyces cerevisiae) | Cysteine-furfural conjugate | 2-Furfurylthiol | researchgate.netnih.gov |

| Baker's yeast (Saccharomyces cerevisiae) | Cysteine-5-methyl-2-furfural conjugate | 5-Methyl-2-furfurylthiol | researchgate.net |

| Saccharomyces cerevisiae | Not specified (metabolite) | Bis(2-methyl-3-furyl) disulfide | nih.gov |

| Cupriavidus basilensis HMF14 | Furfural, 5-Hydroxymethylfurfural (HMF) | 2-Furoic acid, 2,5-Furandicarboxylic acid | nih.gov |

Enzymatic Conversions and their Mechanisms (e.g., Thiol Methyltransferases)

The enzymatic conversion of furan-based thiols is a key metabolic pathway in mammalian systems. Studies focusing on 2-methyl-3-furanthiol (B142662) (a close analog of MFT, often also abbreviated as MFT in literature) have elucidated a primary metabolic route involving methylation and subsequent S-oxidation. nih.govresearchgate.net

This biotransformation is catalyzed by at least two types of enzymes:

Thiol S-methyltransferase (TMT): This enzyme catalyzes the S-methylation of the thiol group. nih.govwikipedia.org In the presence of the methyl donor S-adenosyl-L-methionine (SAM), TMT transfers a methyl group to the sulfur atom of 2-methyl-3-furanthiol, forming 2-methyl-3-(methylthio)furan (B1580562) (MMFS). nih.gov Thiol S-methyltransferase is a membrane-associated phase II enzyme with broad substrate specificity for various thiol-containing compounds. wikipedia.orgnih.gov Recent research has identified methyltransferase-like proteins 7A and 7B (METTL7A and METTL7B) as key enzymes responsible for TMT activity in the liver. nih.gov

Cytochrome P450 (CYP) enzymes: Following methylation, the resulting thioether (MMFS) undergoes S-oxidation, a reaction catalyzed by CYP enzymes. nih.gov This step converts MMFS to 2-methyl-3-(methylthio)furan sulfoxide (B87167) (MMFSO). nih.gov This metabolic step is dependent on NADPH and can be induced by known CYP inducers like Aroclor 1254 and inhibited by compounds such as 1-aminobenzotriazole. nih.gov

The general mechanism for the enzymatic conversion of 2-methyl-3-furanthiol in rat liver can be summarized as follows:

2-Methyl-3-furanthiol → [Thiol S-methyltransferase + S-adenosyl-L-methionine] → 2-Methyl-3-(methylthio)furan → [Cytochrome P450 + NADPH] → 2-Methyl-3-(methylthio)furan sulfoxide nih.govresearchgate.net

In Vitro Studies on Furan Compound Metabolism in Animal Models

In vitro studies using rat liver preparations have been instrumental in understanding the metabolism of furan-based thiols. nih.govresearchgate.net These models, particularly hepatocytes and liver microsomes, allow for the detailed investigation of metabolic pathways and the identification of resulting metabolites.

A key study on the metabolism of 2-methyl-3-furanthiol (MFT) was conducted using male Sprague-Dawley rat hepatocytes and liver microsomes. nih.gov The findings from this research are detailed below.

| In Vitro System | Substrate | Key Metabolite(s) | Enzymes Implicated | Reference |

| Rat Hepatocytes | 2-Methyl-3-furanthiol (MFT) | 2-Methyl-3-(methylthio)furan sulfoxide (MMFSO) | Thiol S-methyltransferase, Cytochrome P450 | nih.gov |

| Rat Liver Microsomes | 2-Methyl-3-furanthiol (MFT) + S-adenosylmethionine | 2-Methyl-3-(methylthio)furan sulfoxide (MMFSO) | Thiol S-methyltransferase, Cytochrome P450 | nih.gov |

| Rat Liver Microsomes | 2-Methyl-3-(methylthio)furan (MMFS) | 2-Methyl-3-(methylthio)furan sulfoxide (MMFSO) | Cytochrome P450 | nih.gov |

These in vitro experiments demonstrated that rat hepatocytes could convert MFT into MMFSO. nih.gov Furthermore, liver microsomes catalyzed the NADPH-dependent S-oxidation of the intermediate, 2-methyl-3-(methylthio)furan (MMFS), to MMFSO. nih.gov The requirement of S-adenosylmethionine in microsomal incubations to convert MFT to MMFSO confirmed the initial methylation step. nih.gov

Side-Chain Oxidation Mechanisms of Alkyl Furans

Side-chain oxidation is another potential metabolic pathway for alkyl-substituted furans, typically involving the oxidation of an alkyl group attached to the furan ring into a carboxylic acid. libretexts.org This reaction generally requires the presence of at least one hydrogen atom on the carbon directly attached to the ring (the benzylic position in the case of benzene (B151609) derivatives). libretexts.orgnih.gov

However, studies on simple methylfurans have shown that this pathway is structure-dependent. While side-chain oxidation is considered a possible metabolic route for alkylfurans, the formation of 2- and 3-furfuryl alcohol from 2-methylfuran (B129897) and 3-methylfuran, respectively, was not observed in incubations with human liver microsomes. nih.gov This suggests that for these smaller alkyl furans, side-chain oxidation may not be a significant metabolic pathway compared to other routes. For furan-based thiols like 2-methyl-3-furanthiol, the primary metabolic pathway identified in rat liver models involves methylation and S-oxidation of the thiol group, rather than oxidation of the methyl group on the furan ring. nih.gov

Epoxidation Pathways of Furan Rings

The oxidation of the furan ring itself, leading to the formation of a reactive epoxide, is a major biotransformation pathway for furan and many of its derivatives. nih.gov This reaction is typically mediated by cytochrome P450 enzymes and generates highly reactive α,β-unsaturated dicarbonyls, which are implicated in the toxic effects of these compounds. nih.gov For furan, this oxidation produces cis-2-butene-1,4-dial (BDA), a toxic and mutagenic metabolite. nih.gov

While epoxidation is a primary activation pathway for many furans, the metabolic fate of this compound and related thiols appears to be dominated by reactions at the sulfur atom(s). The identified pathway of methylation followed by S-oxidation in rat liver for 2-methyl-3-furanthiol suggests that this route may be more favorable than epoxidation of the furan ring. nih.gov It is possible that the presence of the thiol group directs the metabolic enzymes towards S-methylation and S-oxidation, potentially acting as a competing and more efficient detoxification pathway that mitigates the formation of a reactive epoxide. nih.gov

Theoretical Chemistry and Computational Modeling of 2 Methyl 3 Furanyl Methanedithiol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic landscape of (2-Methyl-3-furanyl)methanedithiol. These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation (ground state) of the molecule.

Molecular Structure Optimization: The process begins with a geometry optimization, where the positions of all atoms are systematically adjusted to minimize the total electronic energy of the molecule. Methods like B3LYP combined with basis sets such as 6-31G(d) are commonly employed for furan-containing organic compounds to achieve a balance between accuracy and computational cost. digitaloceanspaces.com The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding steric and electronic effects within the molecule. For instance, the planarity of the furan (B31954) ring and the orientation of the methanedithiol (B1605606) group are key structural features determined through this process.

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the ability to donate electrons; related to ionization potential. |

| LUMO Energy | ~ -1.2 eV | Indicates the ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | ~ 5.3 eV | Reflects chemical reactivity and kinetic stability. A larger gap implies lower reactivity. researchgate.net |

| Dipole Moment (µ) | ~ 1.5 - 2.5 D | Quantifies the net molecular polarity arising from non-uniform charge distribution. |

| Molecular Electrostatic Potential | Negative potential near the furan oxygen; Positive potential near the thiol hydrogens. | Predicts regions of electrophilic and nucleophilic reactivity. |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory), illustrating the type of data generated.

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry is instrumental in exploring the reactivity of this compound and elucidating the mechanisms of its reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energy barriers, and determine the most likely reaction pathways.

Studies on related furan- and thiol-containing molecules demonstrate how electronic structure calculations can clarify reaction mechanisms. For example, in acid-catalyzed reactions, thiols have been shown to act as promoters by reducing the activation barrier of rate-determining steps. osti.govrsc.org For this compound, computational models could be used to investigate its oxidation, a common reaction for thiols which often leads to the formation of disulfides. researchgate.net Such a study would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting dithiol and the potential disulfide products.

Transition State Searching: Locating the transition state structure connecting reactants and products. Algorithms like the Berny optimization are used to find this first-order saddle point on the potential energy surface.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Plotting the minimum energy path from the transition state down to the reactants and products to ensure the correct pathway has been identified. osti.gov

These calculations provide quantitative data on the reaction's thermodynamics (energy change) and kinetics (activation energy), offering insights into whether a reaction is favorable and how fast it might proceed.

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict spectroscopic data, which is invaluable for identifying and characterizing molecules. The simulation of Nuclear Magnetic Resonance (NMR) spectra is a particularly powerful application.

DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov The standard approach involves the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensors for each nucleus in the molecule. youtube.com The workflow typically includes:

A conformational search to identify all low-energy conformers of the molecule.

Geometry optimization of each conformer using a reliable DFT method (e.g., B3LYP/6-31G(d)). github.io

Calculation of NMR shielding constants for each conformer, often with a larger basis set for higher accuracy (e.g., WP04/6-311++G(2d,p)). github.io

Averaging the shielding constants based on the Boltzmann population of each conformer at a given temperature.

Converting the absolute shielding values to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com

This process generates a predicted spectrum that can be directly compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental spectra can help identify incorrect structural assignments or reveal dynamic processes occurring in solution. nih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan-C2-CH₃ | 2.2 - 2.4 | 12 - 15 |

| Furan-C4-H | 6.3 - 6.5 | 110 - 115 |

| Furan-C5-H | 7.2 - 7.4 | 140 - 143 |

| -CH(SH)₂ | 4.5 - 5.0 | 40 - 45 |

| -SH | 1.8 - 2.5 (broad) | N/A |

| Furan-C2 | N/A | 150 - 155 |

| Furan-C3 | N/A | 115 - 120 |

| Furan-C4 | N/A | 110 - 115 |

| Furan-C5 | N/A | 140 - 143 |

Note: These are hypothetical predicted chemical shifts relative to TMS, based on typical values for similar structural motifs. The exact values depend heavily on the level of theory and solvent model used. nih.gov

Molecular Dynamics Simulations to Investigate Conformational Space and Interactions

While quantum chemical calculations are excellent for studying single, static molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations are particularly useful for:

Solvent Effects: By explicitly including solvent molecules (like water or ethanol) in the simulation box, MD can model how the solvent influences the solute's conformation and dynamics. It can reveal details about the formation and lifetime of hydrogen bonds between the thiol groups and solvent molecules.

Intermolecular Interactions: MD simulations can model how this compound interacts with other molecules, such as proteins in a biological context or other flavor compounds in a food matrix. For example, simulations could be used to calculate the binding energy of the molecule to a receptor or to study its adsorption onto a surface, similar to studies performed on other furan derivatives. researchgate.net

The results from MD simulations provide a dynamic picture that complements the static view from quantum mechanics, offering a more complete understanding of the molecule's behavior in a realistic setting.

Future Research Directions and Potential Academic Applications

Development of Innovative and Sustainable Synthetic Routes for Dithiolated Furans

The development of novel and environmentally friendly methods for synthesizing dithiolated furans is a key area of future research. Current synthetic approaches can be complex and may rely on harsh reagents. Future work will likely focus on "green chemistry" principles to create more sustainable pathways. rsc.org

One promising avenue is the use of bio-based starting materials. Researchers are exploring the use of renewable resources, such as lignocellulosic biomass, to produce furan (B31954) derivatives that can serve as precursors for dithiolated furans. polito.itrsc.org The enzymatic synthesis of furan-based polyesters has demonstrated the potential of biocatalysis in creating these compounds in a sustainable manner. nih.gov Thiol-promoted catalytic synthesis from biomass-derived 2-alkylfurans and ketones also presents a promising route. rsc.org

Further research into one-pot synthesis and multi-component reactions could lead to more efficient and atom-economical processes. For instance, the development of a furan-thiol-amine reaction for macrocyclization highlights the potential for innovative chemical transformations involving furan thiols. acs.orgnih.gov The synthesis of novel 2-methyl-3-furyl sulfide (B99878) derivatives has also been explored, providing a basis for developing new synthetic methodologies. nih.govrsc.orgrsc.org

Table 1: Comparison of Potential Synthetic Approaches for Dithiolated Furans

| Synthetic Approach | Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme stability, cost of enzymes, reaction rates may be slow. |

| Green Chemistry | Reduced environmental impact, use of non-toxic solvents and reagents. rsc.org | Development of efficient and selective green catalysts. |

| Multi-component Reactions | High efficiency, atom economy, reduced number of synthetic steps. | Optimization of reaction conditions, control of stereochemistry. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, potential for scalability. | Initial setup costs, potential for clogging with solid materials. |

Advancement of High-Resolution Analytical Techniques for Trace-Level Detection

Due to their extremely low odor thresholds, dithiolated furans and other volatile sulfur compounds are often present in minute concentrations, making their detection and quantification a significant analytical challenge. nih.govchromatographyonline.com Future research will focus on developing more sensitive and selective analytical methods for trace-level detection.

Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique, often with specialized detectors like the sulfur chemiluminescence detector (SCD) or pulsed flame photometric detector (PFPD) to enhance selectivity for sulfur compounds. nih.govysi.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which is crucial for the identification of unknown compounds in complex matrices. nih.gov

Liquid chromatography (LC) based methods, particularly when coupled with tandem mass spectrometry (LC-MS/MS), are also becoming more prevalent for the analysis of thiols. mdpi.com Derivatization is a key strategy to improve the stability and chromatographic behavior of thiols, as well as to enhance their detection sensitivity. nih.govmdpi.comencyclopedia.pub Future advancements may include the development of novel derivatizing agents and more efficient extraction and enrichment techniques. mdpi.com

Table 2: Advanced Analytical Techniques for Thiol Detection

| Technique | Principle | Advantages | Limitations |

| GC-SCD/PFPD | Gas chromatography separation followed by selective detection of sulfur compounds. nih.govysi.com | High selectivity and sensitivity for sulfur compounds. | May not provide structural information for identification. |

| GC-HRMS | Gas chromatography separation with high-resolution mass spectrometry detection. | Accurate mass measurement for confident identification of compounds. nih.gov | Higher instrumentation cost. |

| LC-MS/MS | Liquid chromatography separation with tandem mass spectrometry detection. mdpi.com | Suitable for less volatile compounds, high sensitivity and selectivity. | Matrix effects can be a challenge. |

| Derivatization Techniques | Chemical modification of thiols to improve analytical properties. nih.govmdpi.comencyclopedia.pub | Increased stability, improved chromatographic performance, enhanced sensitivity. | Can be time-consuming and may introduce artifacts. |

Comprehensive Elucidation of Complex Formation Pathways in Natural and Processed Systems

Understanding how (2-Methyl-3-furanyl)methanedithiol and other furan thiols are formed in natural and processed systems, such as food and beverages, is crucial for controlling their presence and impact on flavor. These compounds are often generated through complex chemical reactions, including the Maillard reaction and Strecker degradation. ub.eduresearchgate.net

Future research will aim to provide a more detailed picture of these formation pathways. This includes identifying the specific precursors and intermediates involved, as well as the influence of processing conditions such as temperature, pH, and the presence of other components. researchgate.net For example, the formation of 2-furfurylthiol in coffee and wine has been linked to the reaction of furfural (B47365) with hydrogen sulfide. nih.govresearchgate.netresearchgate.net Similarly, cysteine is a known precursor for 2-methyl-3-furanthiol (B142662). researchgate.net

Isotope labeling studies can be a powerful tool to trace the origin of atoms in the final furan thiol molecules, providing definitive evidence for proposed pathways. nih.gov Computational modeling and kinetic studies can also help to predict the formation of these compounds under different conditions.

Exploration of Specific Reactivity for Novel Chemical Transformations and Derivatizations

The reactivity of the thiol groups in this compound opens up possibilities for a wide range of chemical transformations and derivatizations. Thiols are known to be readily oxidized to disulfides and can participate in various nucleophilic addition and substitution reactions. nih.gov

Future research could explore the specific reactivity of the dithiol functionality to develop novel synthetic methodologies. For example, the furan-thiol-amine reaction has been shown to be a versatile tool for macrocyclization and late-stage amine transformation. acs.orgnih.gov The synthesis of 2-methyl-3-furyl sulfide derivatives demonstrates the potential for creating new flavor compounds and potentially bioactive molecules. nih.govrsc.orgresearchgate.net

The unique structure of dithiolated furans could also be exploited in the design of new ligands for catalysis or as building blocks for novel materials. researchgate.net Understanding the stability and degradation of these compounds is also critical, as they can be unstable and undergo polymerization or react with other food components. nih.gov

Enhancement of Biotechnological Production Platforms for Specific Furan Thiols

Biotechnology offers a promising and sustainable alternative to chemical synthesis for the production of specific furan thiols. nih.govresearchgate.net Metabolic engineering of microorganisms could be employed to create efficient cell factories for the biosynthesis of these valuable flavor compounds. nih.gov

Future research in this area will focus on identifying and engineering the necessary biosynthetic pathways. This may involve introducing genes from other organisms that encode for enzymes capable of producing the desired furan thiol from simple starting materials. nih.gov For example, engineering the supply of precursors like malonyl-CoA has been shown to increase the production of other valuable chemicals. nih.govresearchgate.net

Optimizing fermentation conditions and developing efficient downstream processing methods will also be crucial for making biotechnological production economically viable. The development of robust microbial strains that can tolerate high concentrations of the target compound will be a key challenge. The broader field of biotechnological production of furan-based compounds from renewable resources provides a strong foundation for this research. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.